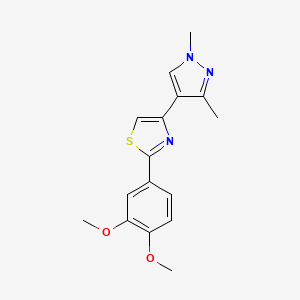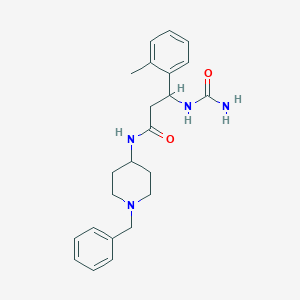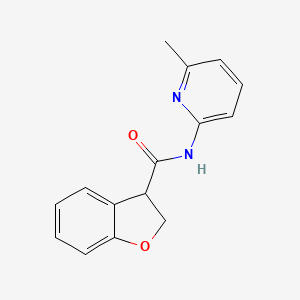![molecular formula C15H15N3O2 B7562907 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways such as phosphodiesterase, protein kinase C, and mitogen-activated protein kinase. This compound has also been reported to modulate the expression of various genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to reduce inflammation and angiogenesis in various animal models. Additionally, it has been reported to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activity at low concentrations, making it suitable for use in various assays. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Another potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, the development of analogs of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one with improved solubility and potency could lead to the development of novel therapeutics.
Synthesemethoden
The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propan-2-yl isocyanate and subsequently treated with sodium hydride to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been reported to exhibit antifungal and antibacterial activities.
Eigenschaften
IUPAC Name |
3-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(2)13-7-16-14(20-13)8-18-9-17-12-6-4-3-5-11(12)15(18)19/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHPMPXAUJHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)

![[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7562845.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)


![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)


![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)